1-(2-Methoxyphenoxy)propan-2-amine is a chiral molecule often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. [] It is a secondary amine containing both an ether and an aromatic ring. [] While not naturally occurring, it is structurally related to guaifenesin, a naturally occurring expectorant. []
1-(2-Methoxyphenoxy)propan-2-amine is an organic compound with the molecular formula and a molecular weight of 181.23 g/mol. This compound is recognized for its utility as a building block in the synthesis of more complex organic molecules and is under investigation for potential biological activities, particularly in the context of cardiovascular diseases. The compound's IUPAC name reflects its structure, which includes a methoxyphenoxy group attached to a propan-2-amine backbone.
Methods of Synthesis:
1-(2-Methoxyphenoxy)propan-2-amine can be synthesized through several methods:
Technical Details:
The molecular structure of 1-(2-Methoxyphenoxy)propan-2-amine can be described as follows:
InChI=1S/C10H15NO2/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8H,7,11H2,1-2H3
SQKVVYGOXLSEKL-UHFFFAOYSA-N
The structure features a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to a propan-2-amine group. This configuration contributes to its chemical reactivity and potential biological interactions.
1-(2-Methoxyphenoxy)propan-2-amine participates in various chemical reactions:
Common Reagents and Conditions:
The outcomes of these reactions depend significantly on the specific conditions and reagents used.
The mechanism of action for 1-(2-Methoxyphenoxy)propan-2-amine primarily involves its interaction with adrenergic receptors. It has been identified as having adrenolytic activity, meaning it can block these receptors that play crucial roles in regulating cardiovascular functions. This interaction suggests potential therapeutic applications in managing conditions such as hypertension and arrhythmias .
Physical Properties:
Chemical Properties:
Relevant Data:
The melting point and boiling point data are not explicitly stated in the sources but can be inferred based on similar compounds within this class.
1-(2-Methoxyphenoxy)propan-2-amine has diverse applications across various fields:
This compound's versatility highlights its significance in both academic research and industrial applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: